molecular formula C12H14ClF2N3O B12217640 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12217640
M. Wt: 289.71 g/mol
InChI Key: QXRIZQFJHXJEFU-UHFFFAOYSA-N
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Description

2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group via an aminomethyl linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol typically involves the difluoromethylation of a pyrazole derivative. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow difluoromethylation protocols, which utilize reagents like fluoroform (CHF3) for the difluoromethylation of sp3 carbons . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl-pyrazole core but lacks the phenol group.

    4-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a phenol group.

Uniqueness

2-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol is unique due to the presence of both the difluoromethyl-pyrazole core and the phenol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c1-8-10(7-17(16-8)12(13)14)15-6-9-4-2-3-5-11(9)18;/h2-5,7,12,15,18H,6H2,1H3;1H

InChI Key

QXRIZQFJHXJEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2O)C(F)F.Cl

Origin of Product

United States

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